In-Depth Technical Guide: Chemical Structure and Synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine
In-Depth Technical Guide: Chemical Structure and Synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine
Executive Summary
1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS: 340962-93-8) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Serving as a crucial intermediate, it provides a rigid piperidine scaffold functionalized with a solubilizing morpholine moiety, while its secondary amine is orthogonally protected by a tert-butyloxycarbonyl (Boc) group. This structural configuration is particularly valuable in the synthesis of complex targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, where precise spatial vectors and optimized pharmacokinetic (PK) properties are paramount.
Quantitative Data Summary
| Chemical Property | Value |
| Chemical Name | 1-Boc-4-Morpholin-4-ylmethyl-piperidine |
| IUPAC Name | tert-butyl 4-(morpholin-4-ylmethyl)piperidine-1-carboxylate |
| CAS Number | 340962-93-8 |
| Molecular Formula | C₁₅H₂₈N₂O₃ |
| Molecular Weight | 284.40 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CN2CCOCC2 |
Structural Anatomy & Chemical Properties
The molecule is strategically designed with three distinct functional domains, each serving a specific mechanistic purpose in synthetic workflows and biological targeting.
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Boc Protecting Group (N1 Position): The tert-butyloxycarbonyl group masks the nucleophilic secondary amine of the piperidine ring. Causality: This orthogonal protection is completely stable under basic and reductive conditions (such as reductive amination) but can be quantitatively cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane). This allows for late-stage functionalization without disturbing the rest of the molecule.
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Piperidine Core: This saturated six-membered nitrogen heterocycle acts as a rigid spatial spacer. Causality: In drug design, rigidified linkers reduce the entropic penalty upon target binding, enhancing binding affinity compared to flexible aliphatic chains.
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Morpholin-4-ylmethyl Moiety (C4 Position): The morpholine ring is linked via a methylene bridge. Causality: Morpholine is a privileged pharmacophore. Its oxygen atom acts as a strong hydrogen-bond acceptor, and the weakly basic nitrogen (pKa ~8.3) improves the aqueous solubility and metabolic stability of the final drug candidate, mitigating the lipophilicity introduced by other hydrophobic domains.
Structural decomposition of 1-Boc-4-Morpholin-4-ylmethyl-piperidine.
Mechanistic Synthesis & Workflow: Reductive Amination
The most robust and scalable method for synthesizing 1-Boc-4-Morpholin-4-ylmethyl-piperidine is the direct reductive amination of 1-Boc-piperidine-4-carboxaldehyde with morpholine. This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a standard established by [2].
Step-by-Step Experimental Protocol
Step 1: Iminium Ion Formation
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Procedure: Dissolve 1-Boc-piperidine-4-carboxaldehyde (1.0 equiv) and morpholine (1.1–1.2 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) under an inert nitrogen atmosphere. Add a catalytic amount of glacial acetic acid (0.1–1.0 equiv). Stir at room temperature for 1–2 hours.
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Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by morpholine. This drives the dehydration of the intermediate hemiaminal to form the highly reactive iminium ion.
Step 2: Selective Reduction
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Procedure: Add NaBH(OAc)₃ (1.4–1.5 equiv) portion-wise to the stirring mixture. Continue stirring at room temperature for 12–16 hours.
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Causality: NaBH(OAc)₃ is explicitly chosen over Sodium Borohydride (NaBH₄) due to its attenuated reactivity. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol.
Step 3: Self-Validating Quench & Workup
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Procedure: Monitor reaction completion via TLC. Because the product lacks a strong UV chromophore, plates must be stained with KMnO₄ or Iodine. Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Causality: The basic NaHCO₃ quench neutralizes the acetic acid and safely decomposes any unreacted hydride reagent, preventing side reactions during solvent evaporation and ensuring high crude purity.
Step 4: Purification
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Procedure: Purify the crude residue via silica gel flash chromatography using a gradient of DCM and Methanol (e.g., 95:5 DCM:MeOH) to yield the pure tertiary amine product.
Reductive amination pathway for synthesizing 1-Boc-4-Morpholin-4-ylmethyl-piperidine.
Applications in Drug Development & PROTACs
In contemporary drug discovery, 1-Boc-4-Morpholin-4-ylmethyl-piperidine is frequently employed as a linker-precursor for Proteolysis Targeting Chimeras (PROTACs).
For example, in the development of [1], an orally bioavailable PROTAC targeting the DNA Binding Domain (DBD) of the Androgen Receptor for Castration-Resistant Prostate Cancer (CRPC), piperidine-morpholine derivatives are utilized to optimize the physicochemical properties of the degrader. The morpholine ring enhances the solubility of the bulky PROTAC molecule, while the rigid piperidine core dictates the spatial orientation between the target-binding ligand and the E3 ligase ligand (such as CRBN or VHL). Following the removal of the Boc group, the exposed secondary amine of the piperidine is readily functionalized via nucleophilic substitution or amide coupling to complete the bifunctional PROTAC architecture.
Analytical Validation
To establish trustworthiness and confirm the structural integrity of the synthesized batch, the following self-validating analytical checks must be performed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is 285.4 .
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¹H NMR (Proton Nuclear Magnetic Resonance): Key diagnostic peaks include a large singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group of the Boc moiety) and characteristic multiplets between 2.30–3.70 ppm corresponding to the morpholine and piperidine ring protons.
References
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Lv, Y., et al. "Discovery of LYA914, An Orally Bioavailable PROTAC Degrader Targeting the DNA Binding Domain of the Androgen Receptor for the Treatment of CRPC." Journal of Medicinal Chemistry, 2025. URL:[Link]
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]
